3-Cyclopentylmethanesulfonylpropan-1-amine
CAS No.:
Cat. No.: VC16208801
Molecular Formula: C9H19NO2S
Molecular Weight: 205.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H19NO2S |
---|---|
Molecular Weight | 205.32 g/mol |
IUPAC Name | 3-(cyclopentylmethylsulfonyl)propan-1-amine |
Standard InChI | InChI=1S/C9H19NO2S/c10-6-3-7-13(11,12)8-9-4-1-2-5-9/h9H,1-8,10H2 |
Standard InChI Key | AXNJJFVMBFXCKL-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)CS(=O)(=O)CCCN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct regions:
-
Cyclopentylmethyl Group: A five-membered carbocycle attached to a methylene (-CH₂-) bridge. This moiety introduces steric bulk and lipophilicity, influencing solubility and interaction with biological targets.
-
Sulfonyl Linker: The -SO₂- group confers polarity and electron-withdrawing effects, enhancing stability and reactivity toward nucleophilic agents.
-
Propan-1-Amine Chain: A three-carbon aliphatic amine providing basicity and potential hydrogen-bonding sites.
This combination creates a molecule with balanced hydrophobic and hydrophilic regions, a trait shared with pharmacologically active sulfonamides .
Comparative Analysis with Structural Analogs
The table below contrasts 3-cyclopentylmethanesulfonylpropan-1-amine with related compounds from PubChem databases:
Key distinctions include the sulfonyl group’s role in enhancing oxidative stability compared to thioether analogs and the extended carbon chain’s impact on molecular flexibility .
Synthetic Methodologies
Amine Chain Elaboration
The propan-1-amine chain may be constructed via:
-
Gabriel Synthesis: Phthalimide alkylation followed by hydrolysis.
-
Reductive Amination: Reaction of a ketone or aldehyde with ammonia under reducing conditions.
For instance, coupling cyclopentylmethanesulfonyl chloride with 3-aminopropanol followed by dehydration could yield the target compound. Such approaches are analogous to Friedel-Crafts alkylations in coumarin synthesis .
Reactivity and Functionalization
Sulfonyl Group Reactivity
The -SO₂- group participates in:
-
Nucleophilic Aromatic Substitution: Electron-deficient aromatic systems undergo displacement reactions with amines or alkoxides.
-
Grignard Additions: Formation of sulfinate intermediates reactive toward organomagnesium reagents.
These pathways are less explored for aliphatic sulfonamides but have precedent in heterocyclic systems .
Amine-Modification Reactions
The primary amine undergoes typical reactions:
-
Acylation: With acetic anhydride to form acetamides.
-
Schiff Base Formation: Condensation with aldehydes/ketones.
Steric hindrance from the cyclopentyl group may slow kinetics compared to linear analogs .
Challenges and Future Directions
Knowledge Gaps
-
No direct pharmacological or toxicological data exists for this compound.
-
Optimal synthetic routes remain unvalidated experimentally.
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume